cis-7-Tetradecenol cis-7-Tetradecenol cis-7-Tetradecenol is a natural product found in Angelica gigas with data available.
Brand Name: Vulcanchem
CAS No.: 40642-43-1
VCID: VC0104265
InChI: InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3/b8-7-
SMILES: CCCCCCC=CCCCCCCO
Molecular Formula: C₁₄H₂₈O
Molecular Weight: 212.37

cis-7-Tetradecenol

CAS No.: 40642-43-1

Cat. No.: VC0104265

Molecular Formula: C₁₄H₂₈O

Molecular Weight: 212.37

* For research use only. Not for human or veterinary use.

cis-7-Tetradecenol - 40642-43-1

Specification

CAS No. 40642-43-1
Molecular Formula C₁₄H₂₈O
Molecular Weight 212.37
IUPAC Name (Z)-tetradec-7-en-1-ol
Standard InChI InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3/b8-7-
SMILES CCCCCCC=CCCCCCCO

Introduction

Chemical Identity and Structure

cis-7-Tetradecenol, also known as (Z)-tetradec-7-en-1-ol, is an unsaturated fatty alcohol with the molecular formula C14H28O and a molecular weight of 212.37 g/mol . The compound belongs to the lipid class and features a 14-carbon chain with a hydroxyl group at one end and a cis-configured double bond between carbons 7 and 8 . This specific stereochemistry is essential for its biological activity, particularly in pheromone applications.

Identification Parameters

The compound can be identified using several standardized parameters, as shown in the table below:

ParameterValue
CAS Number40642-43-1
IUPAC Name(Z)-tetradec-7-en-1-ol
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
InChIInChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3/b8-7-
SMILESCCCCCCC=CCCCCCCO
Exact Mass212.214015512 g/mol
InChIKeyQXYAJPQXTGQWRU-FPLPWBNLSA-N

Table 1: Chemical identification parameters for cis-7-Tetradecenol

Synonyms

The compound is known by several synonyms in scientific literature:

  • (7Z)-Tetradecenol

  • (Z)-7-Tetradecen-1-ol

  • (Z)-7-Tetradecenol

  • cis-7-Tetradecen-1-ol

  • Z-7-Tetradecenol

  • tetradec-7c-en-1-ol

Physical and Chemical Properties

cis-7-Tetradecenol exhibits physical and chemical properties characteristic of long-chain unsaturated alcohols, with values that reflect both its hydrocarbon chain and its terminal hydroxyl group functionality.

Physical Properties

The physical properties of cis-7-Tetradecenol are summarized in the following table:

PropertyValue
AppearanceColorless oil
Density0.846±0.06 g/cm³ (Predicted)
Boiling Point305.3±21.0 °C (760 mmHg)
Flash Point61 °C to 107.5 °C (varies by source)
Storage Temperature2-8 °C (recommended)
State at Room TemperatureLiquid
SolubilitySoluble in acetone, chloroform, dichloromethane, ethyl acetate
Refractive Index1.458 (Predicted)

Table 2: Physical properties of cis-7-Tetradecenol

Chemical Properties

The chemical properties of cis-7-Tetradecenol are largely determined by its functional groups:

PropertyValue
pKa15.19±0.10 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds11
XLogP3-AA5.3
LogP4.45580
Polar Surface Area (PSA)20.23000

Table 3: Chemical properties of cis-7-Tetradecenol

The terminal hydroxyl group confers typical alcohol reactivity, including the ability to form esters, ethers, and oxidation products. The internal double bond provides sites for addition reactions, hydrogenation, and other transformations characteristic of alkenes.

Synthesis Methods

The synthesis of cis-7-Tetradecenol is a subject of significant interest, particularly for producing pheromone compounds for pest control applications. One documented method involves the synthesis of cis-7-tetradecenol acetate, which is a main component of the sex pheromone of Holcocerus vicarius Walker (elm beetle moth) .

Synthetic Route via Tetrahydropyranyl Protection

A method described in the literature involves a multi-step synthesis:

  • Preparation of (7-bromoheptyl-1-)-2-tetrahydropyranyl ether by reacting 7-bromo-1-heptanol with 3,4-dihydropyran using hydrochloric acid as a catalyst

  • Subsequent steps to extend the carbon chain and introduce the cis double bond at the 7-position

  • Eventual deprotection to reveal the primary alcohol group

This synthetic approach offers advantages including high product yield and relatively low cost compared to alternative methods . The careful control of reaction conditions is essential to maintain the cis stereochemistry at the double bond, which is crucial for the compound's biological activity.

Biological and Chemical Applications

cis-7-Tetradecenol has several important applications, particularly in the field of chemical ecology and pheromone chemistry.

Role as a Pheromone Component

One of the most significant applications of cis-7-Tetradecenol is its use as a component in insect pheromones:

  • It serves as a precursor for cis-7-tetradecenol acetate, which is a main component of the sex pheromone of Holcocerus vicarius Walker (elm beetle moth)

  • The compound has been explored alongside other pheromone compounds like cis-7-tetradecenal and trans-3,cis-7-tetradecadienyl acetate for their biological activities

  • Its precise stereochemistry is crucial for pheromone activity, as insects typically respond only to specific isomers

This application has practical implications for pest management in agriculture and forestry, where synthetic pheromones can be used for monitoring and controlling insect populations.

CategoryDetails
Signal WordWarning
Hazard StatementsH335-H315-H319 (May cause respiratory irritation; Causes skin irritation; Causes serious eye irritation)
Precautionary StatementsP264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P
Hazard CodesXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing)

Table 4: Safety information for cis-7-Tetradecenol

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